![molecular formula C21H26N4S B14736192 1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea CAS No. 6327-30-6](/img/structure/B14736192.png)
1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea is an organic compound with the molecular formula C21H26N4S and a molecular weight of 366.52 g/mol . This compound is known for its unique structure, which includes two 4-propan-2-ylphenyl groups attached to a thiourea backbone through methylene bridges. It is often used in various chemical and industrial applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea typically involves the reaction of thiourea with 4-propan-2-ylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Thiourea+2(4-propan-2-ylbenzaldehyde)→this compound
The reaction mixture is usually heated to around 80-90°C for several hours until the reaction is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale crystallization and filtration techniques.
化学反应分析
Types of Reactions
1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkoxylated derivatives
科学研究应用
1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity.
作用机制
The mechanism of action of 1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- 1,3-Bis[(4-methylphenyl)methylideneamino]thiourea
- 1,3-Bis[(4-ethylphenyl)methylideneamino]thiourea
- 1,3-Bis[(4-tert-butylphenyl)methylideneamino]thiourea
Comparison
1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea is unique due to the presence of the 4-propan-2-ylphenyl groups, which impart specific steric and electronic properties to the compound. These properties can influence the compound’s reactivity, stability, and interactions with other molecules. Compared to similar compounds with different substituents, this compound may exhibit distinct behavior in chemical reactions and biological applications.
属性
CAS 编号 |
6327-30-6 |
|---|---|
分子式 |
C21H26N4S |
分子量 |
366.5 g/mol |
IUPAC 名称 |
1,3-bis[(4-propan-2-ylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H26N4S/c1-15(2)19-9-5-17(6-10-19)13-22-24-21(26)25-23-14-18-7-11-20(12-8-18)16(3)4/h5-16H,1-4H3,(H2,24,25,26) |
InChI 键 |
XAUYIGRFODJXMP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=S)NN=CC2=CC=C(C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


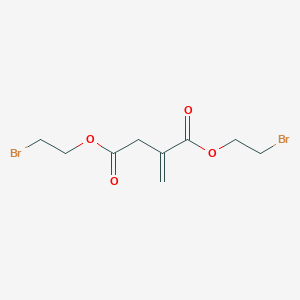
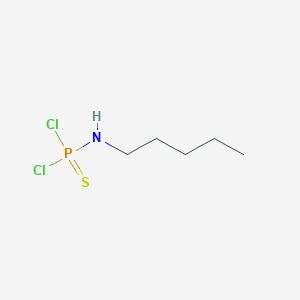
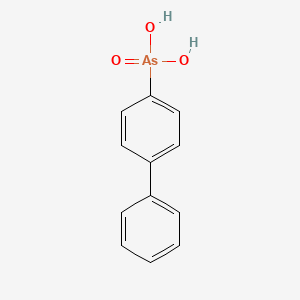
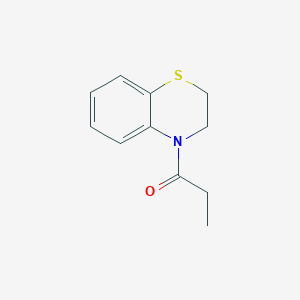
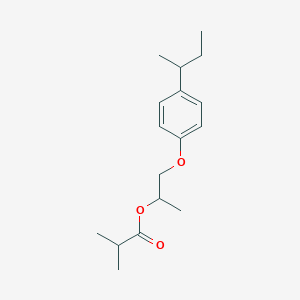
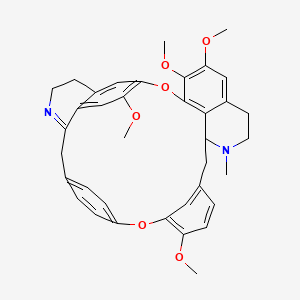
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)
![(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate](/img/structure/B14736154.png)

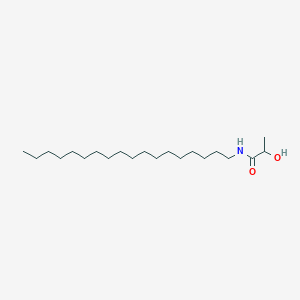
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)


